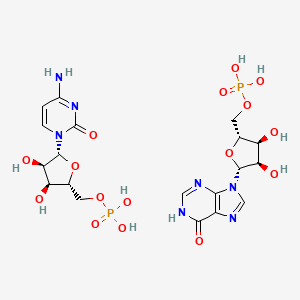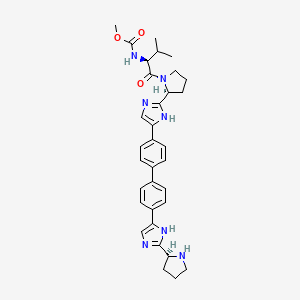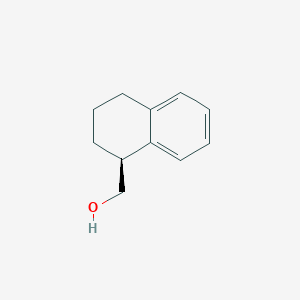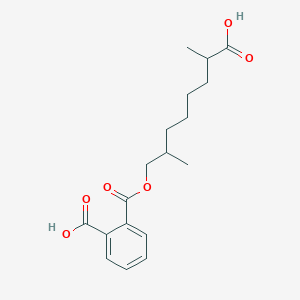![molecular formula C₃₅H₃₉NO₅ B1144887 4-Amino-3,4-dideoxy-2-C-[(phenylmethoxy)methyl]-1,5,6-tris-O-(phenylmethyl)-D-epi-inositol CAS No. 140926-94-9](/img/no-structure.png)
4-Amino-3,4-dideoxy-2-C-[(phenylmethoxy)methyl]-1,5,6-tris-O-(phenylmethyl)-D-epi-inositol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Amino-3,4-dideoxy-2-C-[(phenylmethoxy)methyl]-1,5,6-tris-O-(phenylmethyl)-D-epi-inositol” is an intermediate of ®-Valiolamine Voglibose Dihydrochloride . ®-Valiolamine Voglibose is the main R-enantiomeric intermediate of Voglibose, an α-glucosidase inhibitor that works by delaying the digestion and absorption of carbohydrates, thereby inhibiting postprandial hyperglycemia and hyperinsulinemia .
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the current resources. It’s known to be an intermediate in the synthesis of ®-Valiolamine Voglibose , but the exact reactions it undergoes in this process are not specified.Physical And Chemical Properties Analysis
The compound has a molecular weight of 553.69 . It is soluble in dichloromethane, ethanol, ether, and methanol . Other physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-Amino-3,4-dideoxy-2-C-[(phenylmethoxy)methyl]-1,5,6-tris-O-(phenylmethyl)-D-epi-inositol' involves the protection and deprotection of various functional groups, as well as the coupling of different intermediates to form the final product.", "Starting Materials": [ "D-epi-inositol", "Phenylmethyl chloride", "Sodium hydride", "Benzyl alcohol", "Benzyl bromide", "4-Amino-3,4-dideoxy-2,6-di-O-benzyl-D-glucose", "Phenylmethanol", "Triphenylphosphine", "Carbon tetrachloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Chloroacetyl chloride", "Diisopropylethylamine", "N,N-Dimethylformamide", "Methanesulfonic acid", "Tetrahydrofuran", "Methyl iodide", "Sodium carbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Protection of the hydroxyl groups of D-epi-inositol with benzyl alcohol and benzyl bromide in the presence of sodium hydride", "Coupling of the protected D-epi-inositol with 4-Amino-3,4-dideoxy-2,6-di-O-benzyl-D-glucose using phenylmethyl chloride and triphenylphosphine in carbon tetrachloride", "Deprotection of the benzyl groups using hydrogenation with palladium on carbon and sodium borohydride", "Protection of the remaining hydroxyl groups with acetic anhydride and pyridine", "Coupling of the protected D-epi-inositol with chloroacetyl chloride using diisopropylethylamine and N,N-dimethylformamide", "Deprotection of the acetyl groups using methanesulfonic acid in tetrahydrofuran", "Coupling of the resulting intermediate with phenylmethanol using methyl iodide and sodium carbonate in ethyl acetate", "Deprotection of the phenylmethyl groups using hydrochloric acid and sodium hydroxide", "Purification of the final product using methanol and water" ] } | |
Numéro CAS |
140926-94-9 |
Formule moléculaire |
C₃₅H₃₉NO₅ |
Poids moléculaire |
553.69 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-7-Amino-1,2-dimethoxy-10-(methylthio)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydrobenzo[a]heptalen-9(5H)-one](/img/structure/B1144810.png)





